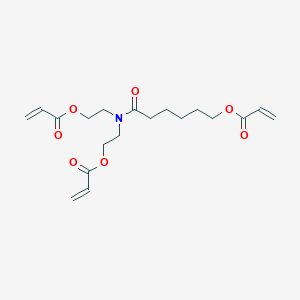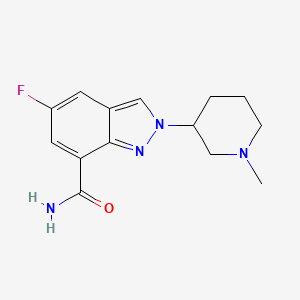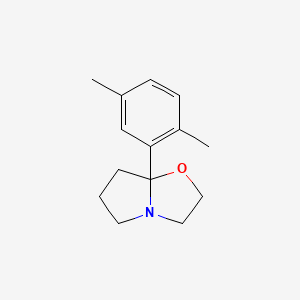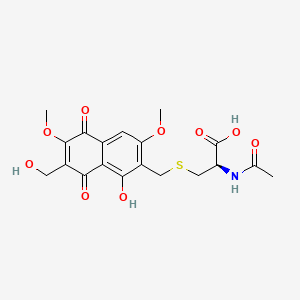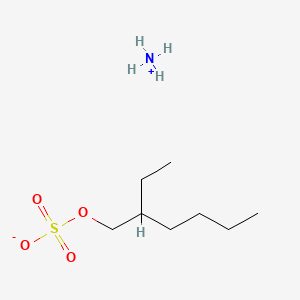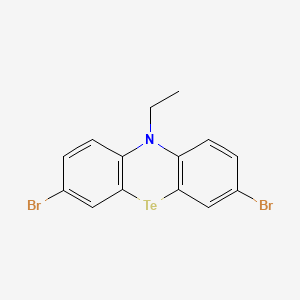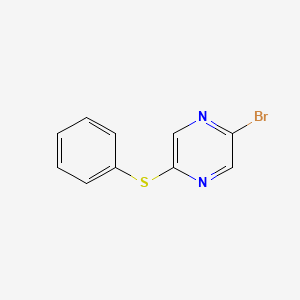
2-Bromo-5-(phenylthio)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(phenylthio)pyrazine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the pyrazine family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the bromine and phenylthio groups makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(phenylthio)pyrazine typically involves the bromination of 5-(phenylthio)pyrazine. One common method includes the reaction of 5-(phenylthio)pyrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-(phenylthio)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Boronic acids and palladium catalysts are typically employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyrazines with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-5-(phenylthio)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Material Science: This compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe for studying biological pathways and interactions.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(phenylthio)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the phenylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-(methylthio)pyrazine
- 2-Bromo-5-(ethylthio)pyrazine
- 2-Bromo-5-(phenylthio)pyridine
Comparison: 2-Bromo-5-(phenylthio)pyrazine is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to its methylthio and ethylthio analogs, the phenylthio group provides enhanced stability and potential for diverse chemical modifications .
Propriétés
Numéro CAS |
767342-33-6 |
|---|---|
Formule moléculaire |
C10H7BrN2S |
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
2-bromo-5-phenylsulfanylpyrazine |
InChI |
InChI=1S/C10H7BrN2S/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h1-7H |
Clé InChI |
MFOPNDSLEFEENV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CN=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


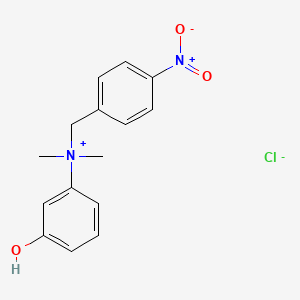
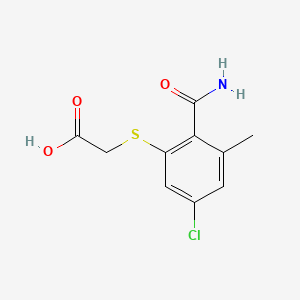

![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)

